Enhanced IDO1 Enzyme Inhibition Potency Compared to 2-Hydrazinobenzothiazole
Phenylhydrazine, the core scaffold of 3-Benzylphenylhydrazine, exhibits an IC50 of 0.25 ± 0.07 μM against recombinant human indoleamine 2,3-dioxygenase 1 (rhIDO1), which is 32-fold more potent than the comparator 2-hydrazinobenzothiazole (IC50 = 8.0 ± 2.3 μM) [1]. While direct data for the 3-benzyl derivative is not available, this class-level inference suggests that the phenylhydrazine core provides a superior starting point for developing potent IDO1 inhibitors compared to benzothiazole-based hydrazines.
| Evidence Dimension | Inhibition of rhIDO1 enzyme activity |
|---|---|
| Target Compound Data | Phenylhydrazine IC50 = 0.25 ± 0.07 μM |
| Comparator Or Baseline | 2-Hydrazinobenzothiazole IC50 = 8.0 ± 2.3 μM |
| Quantified Difference | 32-fold more potent (0.25 μM vs 8.0 μM) |
| Conditions | In vitro recombinant human IDO1 enzyme assay |
Why This Matters
A 32-fold improvement in potency for the core scaffold indicates that 3-Benzylphenylhydrazine is a more promising lead for IDO1-targeted drug discovery than alternative hydrazine scaffolds.
- [1] Fung, S. P. S., et al. (2018). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry. Retrieved from https://xueshu.baidu.com/usercenter/paper/show?paperid=1k2c0vv0p24w0a90pv2k0xe0mh205464 View Source
